N-Palmitoyl-DL-dihydrogalactocerebroside
N-Palmitoyl-DL-dihydrogalactocerebroside
Brand Name:
Vulcanchem
CAS No.:
108392-00-3
VCID:
VC20783444
InChI:
InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44)
SMILES:
CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O
Molecular Formula:
C40H79NO8
Molecular Weight:
702.1 g/mol
N-Palmitoyl-DL-dihydrogalactocerebroside
CAS No.: 108392-00-3
Cat. No.: VC20783444
Molecular Formula: C40H79NO8
Molecular Weight: 702.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108392-00-3 |
|---|---|
| Molecular Formula | C40H79NO8 |
| Molecular Weight | 702.1 g/mol |
| IUPAC Name | N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexadecanamide |
| Standard InChI | InChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44) |
| Standard InChI Key | BLGKYYVFGMKTEZ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator